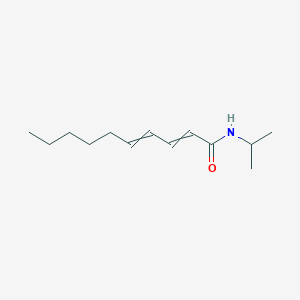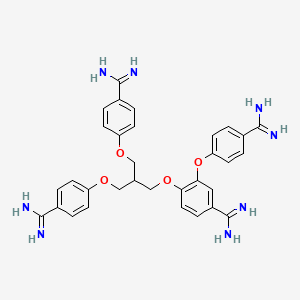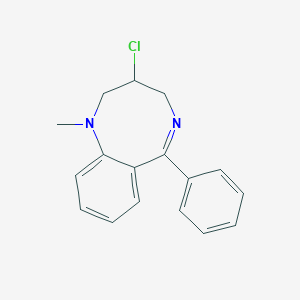
(5Z)-3-Chloro-1-methyl-6-phenyl-1,2,3,4-tetrahydro-1,5-benzodiazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-Chloro-1-methyl-6-phenyl-1,2,3,4-tetrahydro-1,5-benzodiazocine is a complex organic compound that belongs to the class of benzodiazocines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-Chloro-1-methyl-6-phenyl-1,2,3,4-tetrahydro-1,5-benzodiazocine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, distillation, or chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-Chloro-1-methyl-6-phenyl-1,2,3,4-tetrahydro-1,5-benzodiazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted benzodiazocines.
Scientific Research Applications
(5Z)-3-Chloro-1-methyl-6-phenyl-1,2,3,4-tetrahydro-1,5-benzodiazocine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-Chloro-1-methyl-6-phenyl-1,2,3,4-tetrahydro-1,5-benzodiazocine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5Z,9Z)-14-[(3,28-Dioxoolean-12-en-28-yl)oxy]tetradeca-5,9-dienoic Acid: Known for its cytotoxic activity and apoptosis-inducing effects.
(5Z)-7-Oxozeaenol: A potent inhibitor of the MAPKKK TAK1 activity.
Uniqueness
(5Z)-3-Chloro-1-methyl-6-phenyl-1,2,3,4-tetrahydro-1,5-benzodiazocine is unique due to its specific structural features and the range of reactions it can undergo
Properties
CAS No. |
79475-20-0 |
|---|---|
Molecular Formula |
C17H17ClN2 |
Molecular Weight |
284.8 g/mol |
IUPAC Name |
3-chloro-1-methyl-6-phenyl-3,4-dihydro-2H-1,5-benzodiazocine |
InChI |
InChI=1S/C17H17ClN2/c1-20-12-14(18)11-19-17(13-7-3-2-4-8-13)15-9-5-6-10-16(15)20/h2-10,14H,11-12H2,1H3 |
InChI Key |
UYPWXNKANLUADL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CN=C(C2=CC=CC=C21)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid](/img/structure/B14430946.png)
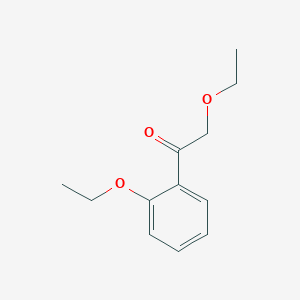

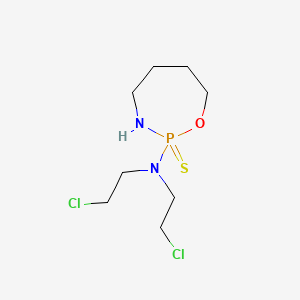
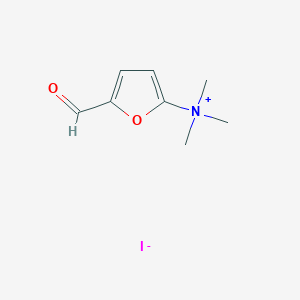


![Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene]](/img/structure/B14431005.png)
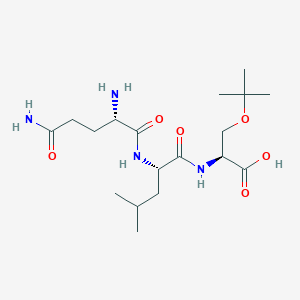
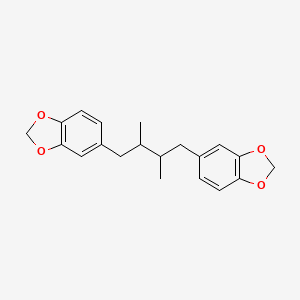
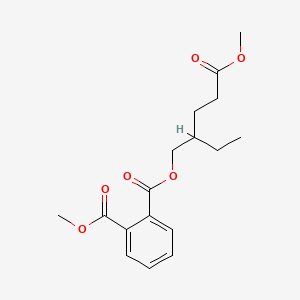
![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/structure/B14431029.png)
